molecular formula C21H28OSi B14495450 Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane CAS No. 64960-61-8

Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane

Cat. No.: B14495450
CAS No.: 64960-61-8
M. Wt: 324.5 g/mol
InChI Key: VHVDLBJSDXHQJL-UHFFFAOYSA-N
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Description

Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C21H28OSi This compound is characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further connected to a complex hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane typically involves the reaction of a suitable alcohol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

R-OH+Me3SiClR-O-SiMe3+HCl\text{R-OH} + \text{Me}_3\text{SiCl} \rightarrow \text{R-O-SiMe}_3 + \text{HCl} R-OH+Me3​SiCl→R-O-SiMe3​+HCl

where R represents the hydrocarbon chain (2-methyl-2,4-diphenylpent-4-en-1-yl).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Silanols (R-OH) or siloxanes (R-O-Si-R’).

    Reduction: Silanes with different alkyl or aryl groups.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its role in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, enhance the solubility of compounds, and protect functional groups during chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride (Me3SiCl)
  • Trimethylsilyl ether (Me3Si-O-R)
  • Trimethylsilyl acetylene (Me3Si-C≡CH)

Uniqueness

Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane is unique due to its complex hydrocarbon chain, which imparts distinct chemical and physical properties. Compared to simpler trimethylsilyl compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

64960-61-8

Molecular Formula

C21H28OSi

Molecular Weight

324.5 g/mol

IUPAC Name

trimethyl-(2-methyl-2,4-diphenylpent-4-enoxy)silane

InChI

InChI=1S/C21H28OSi/c1-18(19-12-8-6-9-13-19)16-21(2,17-22-23(3,4)5)20-14-10-7-11-15-20/h6-15H,1,16-17H2,2-5H3

InChI Key

VHVDLBJSDXHQJL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C1=CC=CC=C1)(CO[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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